![molecular formula C15H25BO2Si B1319299 Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane CAS No. 1186026-67-4](/img/structure/B1319299.png)
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Overview
Description
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a chemical compound with the molecular formula C15H25BO2Si . It is also known by other names such as 4-Trimethylsilylbenzeneboronic acid pinacol ester and 4-Trimethylsilylphenylboronic acid pinacol ester . The molecular weight of this compound is 276.26 g/mol .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3
. Its canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Si(C)C
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.26 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass of this compound are both 276.1716867 g/mol .Scientific Research Applications
Synthesis and Material Properties
Synthesis of Aryl-Silanes and Germanes : Aryl-silanes, including those similar to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, have been synthesized and characterized for their use in various chemical processes. These silanes serve as important intermediates in organic synthesis and material science (Klaukien et al., 1995).
Chemical Vapor Deposition (CVD) Processes : Trimethyl(phenyl)silane derivatives have been used as precursors in CVD processes for producing dielectric films, such as hydrogenated silicon carbide. Their volatility and thermal stability make them suitable for gas phase processes in material deposition (Ermakova et al., 2015).
Synthesis of Boronic Acid Derivatives : Research has been conducted on the synthesis of boronic acid derivatives, including those structurally similar to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane. These derivatives are valuable in various chemical syntheses and pharmaceutical applications (Spencer et al., 2002).
Polymer Science and Nanotechnology
Polymerization and Nanoparticle Synthesis : Compounds structurally related to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane have been used in the polymerization process to create polyfluorene-based nanoparticles. These materials exhibit unique optical properties and are applicable in areas like organic electronics and sensor technology (Fischer et al., 2013).
Gas-Phase Polymerization : Similar compounds have been used in UV laser-induced gas-phase polymerization, leading to the formation of unique polyhydrocarbon materials with potential applications in materials science (Pola & Morita, 1997).
Analytical and Organic Chemistry
Formation of Carboxamides : Derivatives of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane have been used as reagents in the formation of carboxamides, showcasing their utility in organic synthesis (Tozawa et al., 2005).
Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes, structurally akin to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, have been synthesized for detecting hydrogen peroxide, an important molecule in biological and chemical processes (Lampard et al., 2018).
Safety And Hazards
properties
IUPAC Name |
trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGOPAKVZDQUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592363 | |
Record name | Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane | |
CAS RN |
1186026-67-4 | |
Record name | Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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